molecular formula C12H19N3O B157030 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline CAS No. 122833-04-9

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B157030
CAS RN: 122833-04-9
M. Wt: 221.3 g/mol
InChI Key: LUYPGLRYFIVYTH-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, also known as MMPA, is a heterocyclic organic compound found in various pharmaceuticals and drug products, and is used in a wide range of scientific research applications. MMPA is a versatile compound with a variety of applications, including drug synthesis, biochemical and physiological effects, and laboratory experiments.

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline are the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) . These proteins play a crucial role in cell signaling pathways that regulate cell growth and division. Abnormalities in these proteins can lead to uncontrolled cell proliferation, a hallmark of cancer.

Mode of Action

This compound interacts with its targets (EGFR and ALK) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation.

Biochemical Pathways

The affected pathways include the EGFR signaling pathway and the ALK pathway. Downstream effects of inhibiting these pathways include reduced cell proliferation, decreased cell survival, and increased apoptosis (programmed cell death). This can lead to a reduction in tumor growth and size .

Result of Action

The molecular and cellular effects of this compound’s action include decreased cell proliferation and increased apoptosis. This results in a reduction in tumor growth and size .

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The compound is provided to early discovery researchers as part of a collection of unique chemicals . It is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-methoxy-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYPGLRYFIVYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602870
Record name 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122833-04-9
Record name 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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